Product packaging for 3,3-Difluoropiperidin-4-amine(Cat. No.:)

3,3-Difluoropiperidin-4-amine

Cat. No.: B12816899
M. Wt: 136.14 g/mol
InChI Key: XQCRIYJDNWJRFK-UHFFFAOYSA-N
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Description

Significance of Fluorine in Organic and Medicinal Chemistry

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. bohrium.comnih.govtandfonline.com As the most electronegative element, fluorine's presence can modulate the acidity or basicity of nearby functional groups, which in turn influences pharmacokinetic properties and binding affinities. bohrium.com For instance, the substitution of hydrogen with fluorine can increase a compound's metabolic stability by blocking sites susceptible to enzymatic oxidation. bohrium.comacs.org This enhanced stability is a critical factor in improving the duration of action of therapeutic agents. acs.org

The Piperidine (B6355638) Scaffold as a Privileged N-Heterocycle in Chemical Design

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. nih.govacs.org Its prevalence stems from its ability to serve as a versatile scaffold, providing a three-dimensional framework that can be readily functionalized to interact with biological targets. atamanchemicals.com The nitrogen atom within the piperidine ring often plays a crucial role in receptor binding and biological activity, making it a "privileged scaffold" in drug discovery. atamanchemicals.comnamiki-s.co.jp

Piperidine derivatives are found in numerous drug classes, including antipsychotics, antidepressants, and analgesics. nih.govatamanchemicals.com The conformational flexibility of the piperidine ring allows it to mimic the shapes of various bioactive molecules, further enhancing its utility in the design of novel therapeutic agents. atamanchemicals.com The ability to introduce a wide range of substituents onto the piperidine ring enables chemists to fine-tune the pharmacological properties of a molecule to achieve desired efficacy and selectivity. thieme-connect.com

Rationale for Geminal Difluorination of Piperidine Ring Systems

The introduction of a geminal difluoro group (CF2) into a piperidine ring offers a strategic advantage in molecular design. Placing two fluorine atoms on the same carbon atom creates a unique electronic environment that can significantly influence the properties of the molecule. This modification is known to enhance metabolic stability and lipophilicity, both of which are critical for improving the pharmacokinetic profile of a drug candidate.

Contextualizing 3,3-Difluoropiperidin-4-amine within Advanced Fluorinated Amine Research

This compound stands as a prime example of an advanced fluorinated amine, combining the beneficial features of the piperidine scaffold with the unique properties imparted by geminal difluorination. This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. google.com Its structure, featuring a primary amine adjacent to the difluorinated carbon, provides a key reactive handle for further chemical modifications.

The presence of the 3,3-difluoro group can enhance the potency and selectivity of drug candidates. For instance, derivatives of 3,3-difluoropiperidine (B1349930) have been investigated as antagonists for the NR2B NMDA receptor, which is implicated in various neurological disorders. google.com The strategic placement of the fluorine atoms can also be used to create 19F NMR probes for studying biological systems without the need for deuterated solvents. ossila.com The synthesis and application of fluorinated piperidines, including 3,3-difluoropiperidine derivatives, continue to be an active area of research, with new methods being developed to access these valuable compounds. nih.gov The development of compounds like 6-[(3,3-difluoropiperidin-1-yl)methyl]-2-(furan-2-yl)thieno[2,3-d]pyrimidin-4-amine highlights the utility of the 3,3-difluoropiperidine moiety in constructing molecules with potential therapeutic applications. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10F2N2 B12816899 3,3-Difluoropiperidin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10F2N2

Molecular Weight

136.14 g/mol

IUPAC Name

3,3-difluoropiperidin-4-amine

InChI

InChI=1S/C5H10F2N2/c6-5(7)3-9-2-1-4(5)8/h4,9H,1-3,8H2

InChI Key

XQCRIYJDNWJRFK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1N)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 3,3 Difluoropiperidin 4 Amine and Its Analogs

Strategies for Piperidine (B6355638) Ring Formation with Subsequent Fluorination

A common and versatile approach to synthesizing fluorinated piperidines involves the initial construction of the piperidine core, followed by the introduction of fluorine atoms. This strategy allows for the use of well-established methods for heterocycle synthesis and offers multiple points for the later introduction of fluorine.

Cyclization Reactions Utilizing Precursors for Piperidine Core Construction

The formation of the piperidine ring can be achieved through various cyclization strategies. One effective method involves the oxidative cleavage of an unsaturated bicyclic γ-lactam, which generates a diformyl intermediate. researchgate.netjyu.fi This intermediate can then undergo a double reductive amination with a suitable amine source to construct the piperidine ring. researchgate.netjyu.fi This method offers a high degree of stereocontrol, as the stereochemistry of the final product is determined by the chiral centers present in the starting lactam. jyu.fi

Another approach to piperidine ring construction is through intramolecular cyclization. nih.gov This can involve various reactions such as the aza-Michael reaction, electrophilic cyclization, or metal-catalyzed cyclization. nih.gov The choice of precursor and cyclization conditions can be tailored to achieve the desired substitution pattern on the piperidine ring prior to fluorination. For instance, substituted piperidinols can be synthesized via a water-mediated intramolecular cyclization following a bis-aza Michael addition. nih.gov

Cyclization Strategy Precursor Example Key Reaction Advantages
Reductive AminationUnsaturated bicyclic γ-lactamOxidative cleavage, double reductive aminationHigh stereocontrol jyu.fi
Intramolecular CyclizationLinear amino-aldehydesRadical cyclizationAccess to various piperidines nih.gov
Oxidative AminationNon-activated alkenesGold(I)-catalyzed difunctionalizationForms N-heterocycle and introduces O-substituent nih.gov

Direct Fluorination Techniques for Geminal Difluorination

Once the piperidine core is assembled, direct fluorination methods can be employed to introduce the gem-difluoro group. These techniques can be broadly categorized into electrophilic and nucleophilic approaches.

Electrophilic fluorination is a powerful tool for the synthesis of α-fluorocarbonyl compounds. In the context of 3,3-difluoropiperidin-4-amine synthesis, a piperidone precursor can be converted to an enol equivalent, such as a silyl (B83357) enol ether, which then reacts with an electrophilic fluorine source. scientificupdate.com A commonly used reagent for this transformation is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). scientificupdate.comresearchgate.net The reaction of enol esters with Selectfluor® is generally a facile process that leads to the corresponding α-fluoroketones under mild conditions. nih.gov Mechanistic studies suggest that this reaction proceeds through a polar two-electron process via an oxygen-stabilized carbenium species. nih.govcore.ac.uk The fluorination of ketones and their derivatives has been achieved using Selectfluor™, and in some cases, the addition of a catalytic amount of acid can facilitate the reaction. researchgate.net

Substrate Fluorinating Agent Key Intermediate Product
PiperidoneSelectfluor®Enol or Silyl Enol Etherα-Fluoropiperidone
β-KetoestersSelectfluor® with Ti/TADDOL catalystTitanium enolateα-Fluoro-β-ketoester nih.gov
1,3-DicarbonylsSelectfluor®Enolate2,2-Difluoro-1,3-dicarbonyl mdpi.com

Nucleophilic fluorination provides an alternative route to gem-difluorination. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxofluor®, are widely used reagents for the conversion of carbonyl compounds into gem-difluorides. sci-hub.seresearchgate.net These reagents are effective for the deoxofluorination of aldehydes and ketones, including those that are acid-sensitive. researchgate.net The reaction of a piperidone with DAST would lead to the desired 3,3-difluoropiperidine (B1349930) skeleton. The mechanism of nucleophilic fluorination with DAST can proceed through either an SN1 or SN2 pathway, depending on the substrate and reaction conditions. researchgate.net For the conversion of a ketone to a gem-difluoride, the reaction is believed to proceed through a thionium (B1214772) ion intermediate.

Starting Material Reagent Product Key Features
Ketones/AldehydesDAST, Deoxofluor®Gem-difluoridesMild, effective for acid-sensitive substrates researchgate.net
AlcoholsDAST, Deoxofluor®Alkyl fluoridesCan proceed with inversion or retention of configuration sci-hub.seresearchgate.net
EpoxidesDAST, Deoxofluor®Vicinal difluoridesRing-opening fluorination

Integration of Fluorine Atoms via Fluorinated Building Blocks

An increasingly popular strategy involves the use of pre-fluorinated building blocks in the synthesis of the piperidine ring. This approach avoids potentially harsh fluorination steps late in the synthesis and can simplify purification. A prime example is the use of fluorinated pyridines as precursors. nih.govresearchgate.net These readily available starting materials can be subjected to a dearomatization-hydrogenation process to afford all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. nih.govsciencedaily.com This strategy has been successfully applied to the preparation of analogues of commercial drugs. researchgate.net

Another example is the synthesis of 4-substituted 3,3-difluoropiperidines via a 1,4-addition of ethyl bromodifluoroacetate to a 3-substituted acrylonitrile. nih.gov The resulting adduct can then be elaborated through reduction of the cyano group, lactamization, and subsequent reduction of the lactam to afford the desired 3,3-difluoropiperidine. nih.gov

Fluorinated Building Block Synthetic Strategy Resulting Piperidine Reference
FluoropyridinesDearomatization-Hydrogenationall-cis-(multi)fluorinated piperidines nih.govresearchgate.net
Ethyl bromodifluoroacetate1,4-addition, cyclization4-substituted 3,3-difluoropiperidines nih.gov

Stereoselective and Diastereoselective Synthesis of Fluorinated Piperidine Amines

The control of stereochemistry is paramount in the synthesis of bioactive molecules. For fluorinated piperidine amines, achieving stereoselectivity can be challenging but is crucial for defining the pharmacological profile. Several methods have been developed to address this challenge.

Asymmetric hydrogenation of a fluoroenamide derived from the corresponding pyridine (B92270) is one such approach. scientificupdate.com This method avoids direct stereoselective fluorination. Another powerful technique is the enzymatic dynamic asymmetric transamination of a fluoroketone. scientificupdate.com This biocatalytic approach can provide high enantioselectivity and diastereoselectivity. For example, screening a library of transaminases can identify an enzyme that produces the desired syn-isomer of a fluorinated aminopiperidine with high diastereomeric and enantiomeric excess. scientificupdate.com

Furthermore, the dearomatization-hydrogenation of fluoropyridine precursors often proceeds with high diastereoselectivity, leading to all-cis substituted piperidines where the fluorine atom typically prefers an axial orientation. scientificupdate.comnih.gov This preference has been attributed to favorable dipole interactions. scientificupdate.com Rhodium-catalyzed asymmetric carbometalation of dihydropyridines also offers a route to enantioenriched 3-substituted piperidines. acs.org

Stereoselective Method Substrate Key Features Outcome
Asymmetric HydrogenationFluoroenamideAvoids direct stereoselective fluorinationHigh enantioselectivity scientificupdate.com
Enzymatic TransaminationFluoroketoneHigh diastereoselectivity and enantioselectivityAccess to specific stereoisomers scientificupdate.com
Dearomatization-HydrogenationFluoropyridineHigh diastereoselectivityAll-cis substituted piperidines nih.gov
Asymmetric CarbometalationDihydropyridineRhodium-catalyzed, high regio- and enantioselectivityEnantioenriched 3-substituted piperidines acs.org

Asymmetric Catalysis in Fluorinated Heterocycle Synthesis

Asymmetric catalysis offers the most elegant and atom-economical approach to chiral molecules. The development of catalytic systems for the synthesis of fluorinated piperidines has been an area of intense research.

Palladium-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral saturated heterocycles. While the direct asymmetric hydrogenation of 3,3-difluoropyridine precursors to 3,3-difluoropiperidine-4-amine is not extensively documented, the principles of this methodology have been established for a variety of substituted pyridines and other nitrogen-containing heterocycles. The key to success in these transformations lies in the selection of a suitable chiral ligand that can effectively coordinate to the palladium center and induce high enantioselectivity in the hydrogenation of the prochiral substrate.

For the synthesis of this compound, a potential strategy would involve the palladium-catalyzed hydrogenation of a suitably substituted 3,3-difluoropyridine derivative. The choice of protecting groups on the nitrogen and the eventual amino group at the 4-position would be critical to ensure compatibility with the reaction conditions and to influence the stereochemical outcome.

Table 1: Representative Palladium-Catalyzed Asymmetric Hydrogenation of N-Heterocycles Note: This table presents data for analogous reactions to illustrate the potential of the methodology.

EntrySubstrateCatalyst/LigandH₂ Pressure (atm)Solventee (%)Reference
12-Phenylquinoline[Pd(TFA)₂]/SYNPHOS50Toluene96
22-Methylquinoxaline[Pd(TFA)₂]/MeO-BIPHEP50Toluene94
33-PhthalimidoquinolinePd(TFA)₂/F-Ph-BIPAM50Toluene90

A significant advancement in the synthesis of fluorinated piperidines is the rhodium-catalyzed dearomatization–hydrogenation of fluoropyridines. This one-pot process allows for the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines. The reaction proceeds via an initial dearomatization of the fluoropyridine, which facilitates the subsequent hydrogenation. This strategy has been successfully applied to the synthesis of various fluorinated piperidines, demonstrating its potential for the preparation of precursors to this compound.

The choice of the rhodium catalyst and the boron reagent, such as pinacolborane (HBpin), is crucial for the efficiency and selectivity of the process. This methodology provides a direct route to highly functionalized and stereochemically defined fluorinated piperidine rings.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds. In the context of synthesizing analogs of this compound, nickel-catalyzed asymmetric arylation could be envisioned as a method to introduce aryl substituents, which are common motifs in pharmacologically active compounds. While direct asymmetric arylation of a pre-formed 3,3-difluoropiperidine ring at a specific position can be challenging, this methodology could be applied to precursors.

For instance, a nickel-catalyzed asymmetric reductive cross-coupling of a suitable electrophile with an organometallic reagent could be employed to construct a key intermediate with the desired stereochemistry. The development of chiral ligands for nickel catalysis has enabled a wide range of asymmetric transformations.

The Mannich reaction is a fundamental transformation for the synthesis of β-amino carbonyl compounds, which are versatile precursors to a variety of nitrogen-containing molecules, including piperidines. Zinc-catalyzed asymmetric Mannich reactions have been developed to afford highly enantioenriched products.

A potential synthetic route to this compound using this methodology could involve the asymmetric Mannich reaction of a difluorinated ketone or aldehyde equivalent with a suitable imine, catalyzed by a chiral zinc complex. The resulting β-amino carbonyl compound could then be further elaborated and cyclized to form the desired 3,3-difluoropiperidine ring. The stereochemistry of the final product would be controlled by the chiral zinc catalyst used in the key Mannich reaction step.

Table 2: Examples of Zinc-Catalyzed Asymmetric Mannich Reactions Note: This table presents data for analogous reactions to illustrate the potential of the methodology.

EntryImineNucleophileCatalyst Systemdree (%)Reference
1N-Boc-imineα-HydroxyketoneDinuclear Zinc Complex95:599
2N-Tosyl-imine3-Acyloxy-2-oxindoleZn(OTf)₂/PyBisulidine>95:599

Diastereoselective Approaches Using Chiral Auxiliaries and Reagents

The use of chiral auxiliaries provides a reliable method for controlling the stereochemistry of a reaction. The auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent transformation, and is then removed.

N-tert-Butanesulfinyl imines are exceptionally versatile chiral auxiliaries for the asymmetric synthesis of amines. The tert-butanesulfinyl group activates the imine for nucleophilic addition, serves as a powerful chiral directing group, and can be readily cleaved under mild acidic conditions.

In the context of this compound synthesis, an N-tert-butanesulfinyl imine derived from a suitable 3,3-difluoropiperidin-4-one precursor could be employed. The diastereoselective addition of a nucleophile to this imine would establish the stereocenter at the C4 position. Subsequent removal of the sulfinyl group would afford the desired chiral amine. This approach offers a high degree of predictability and control over the stereochemical outcome. The versatility of this method has been demonstrated in the synthesis of various chiral piperidine derivatives.

Table 3: Diastereoselective Additions to N-tert-Butanesulfinyl Imines for Piperidine Synthesis Note: This table presents data for analogous reactions to illustrate the potential of the methodology.

EntryAldimineNucleophileProductdrReference
1(R)-N-(Benzylidene)-t-butanesulfinamideOrganolithium from 5-chloro-2-methoxypent-1-ene2,6-cis-Disubstituted Piperidine>95:5

Dynamic Kinetic Resolution Strategies for Chiral β-Fluoro Amines

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, desired enantiomer, thereby achieving a theoretical yield of 100%. wikipedia.org This method is particularly relevant for the synthesis of chiral β-fluoro amines like this compound. The process couples a high-selectivity kinetic resolution with the continuous in-situ racemization of the less reactive enantiomer, ensuring all starting material is funneled toward the formation of the target stereoisomer.

A notable advancement in this area involves the stereoselective nucleophilic fluoroalkylation of imines. cas.cnacs.org Research has demonstrated a method that relies on the dynamic kinetic resolution of α-fluoro carbanions, which successfully delivers chiral amines with a fluorinated carbon stereocenter at the β-position. cas.cnnih.gov This is achieved through a chelated transition state that facilitates chiral induction. acs.orgnih.gov While enzyme-catalyzed kinetic resolutions have been reported, they are inherently limited to a 50% maximum yield, a drawback that DKR overcomes. cas.cn The principles established for the asymmetric synthesis of β-fluoro amines via DKR are directly applicable to the development of a highly stereoselective route to this compound from a suitable racemic precursor.

Table 1: Key Aspects of Dynamic Kinetic Resolution for β-Fluoro Amine Synthesis
FeatureDescriptionRelevance to this compound
Core PrincipleCombines kinetic resolution with in-situ racemization of the undesired enantiomer.Enables the theoretical conversion of 100% of a racemic precursor into a single enantiomer of the target compound.
Key MethodologyStereoselective nucleophilic fluoroalkylation of imines using a sulfoximine (B86345) reagent. cas.cnProvides a proven strategy for establishing the chiral center adjacent to a fluorinated carbon.
MechanismChiral induction is achieved via a chelated transition state during the DKR of an α-fluorinated carbanion. acs.orgnih.govOffers a mechanistic blueprint for designing a highly stereocontrolled synthesis.
AdvantageOvercomes the 50% yield limitation of standard kinetic resolution. cas.cnMaximizes the efficiency and economic viability of producing the enantiopure final product.

Control of Absolute Configuration through X-ray Analysis and Chiral Separation

The definitive confirmation of a molecule's three-dimensional structure and absolute stereochemistry is paramount, particularly following asymmetric synthesis. For this compound, two complementary techniques are essential for this purpose: single-crystal X-ray analysis and chiral separation.

X-ray Analysis: Single-crystal X-ray diffraction is the gold standard for the non-empirical determination of absolute configuration. nih.govresearchgate.net This technique provides an unambiguous structural elucidation by mapping electron density within a crystal. The Bijvoet method, which utilizes anomalous dispersion, is a key principle that allows for the absolute assignment of stereocenters. researchgate.net Modern advancements in detectors and computational methods have made it possible to confidently determine the absolute configuration of molecules containing only light atoms, such as oxygen or fluorine, which was previously a significant challenge. mit.edu This capability is crucial for verifying the stereochemical outcome of a DKR or other asymmetric synthesis of this compound.

Chiral Separation: Chiral separation techniques, primarily high-performance liquid chromatography (HPLC), are indispensable for both analytical and preparative purposes. nih.gov Analytically, chiral HPLC is used to determine the enantiomeric purity (e.g., enantiomeric excess) of a synthetic sample by separating the two enantiomers. For preparative applications, this method can be scaled to isolate enantiomerically pure compounds from a racemic mixture. nih.gov In cases where direct separation is difficult, pre-column derivatization with a chiral agent can be employed to form diastereomers that are more easily separated on standard chromatography columns, a technique demonstrated for related piperidin-3-amines. nih.gov

Table 2: Comparison of Methods for Absolute Configuration Control
TechniquePrimary UsePrincipleKey Advantage
Single-Crystal X-ray AnalysisUnambiguous determination of absolute configuration. researchgate.netAnalysis of X-ray diffraction patterns from a single crystal, often using anomalous dispersion (Bijvoet method). researchgate.netProvides definitive, non-empirical proof of the 3D molecular structure.
Chiral HPLCQuantification of enantiomeric purity and preparative separation of enantiomers. nih.govDifferential interaction of enantiomers with a chiral stationary phase or a chiral mobile phase additive.Highly effective for both analytical quality control and purification of enantiomers.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic route design is essential for developing sustainable and environmentally responsible manufacturing processes. For a pharmaceutical intermediate like this compound, this involves focusing on enzymatic catalysis, the use of benign reaction conditions, and maximizing atom economy.

Enzymatic Catalysis for Amine and Amide Synthesis

Biocatalysis offers a green alternative to traditional chemical methods, providing high selectivity under mild, aqueous conditions. nih.govnih.gov For the synthesis of chiral amines, several classes of enzymes are particularly relevant. Transaminases (TAs) and imine reductases (IREDs), including reductive aminases (RedAms), can asymmetrically convert a prochiral ketone precursor into a chiral amine with excellent stereocontrol. nih.govmdpi.com The application of these enzymes can significantly shorten synthetic sequences and avoid the use of heavy metal catalysts. nih.gov Furthermore, enzyme cascades, which employ multiple enzymes in a single reaction vessel to perform consecutive transformations, have been successfully used to produce complex amine intermediates, including protected aminopiperidine derivatives. semanticscholar.org This approach is highly promising for an efficient synthesis of this compound.

Solvent-Free and Environmentally Benign Reaction Conditions

A core tenet of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. Research has demonstrated the feasibility of performing reactions under solvent-free conditions. For instance, efficient fluorination of various compounds has been achieved using N-F reagents without any solvent. researchgate.net Similarly, the synthesis of imines, often a key step in amine production, can be conducted with high efficiency under microwave irradiation using minimal amounts of a benign solvent like methanol. researchgate.net Designing a synthetic route for this compound that incorporates solvent-free steps or utilizes environmentally friendly solvents such as water would significantly improve its environmental profile.

Continuous Flow Chemistry and Industrial Scale-Up Considerations

For the industrial production of this compound, translating a laboratory-scale synthesis to a large-scale manufacturing process requires careful consideration of safety, efficiency, and scalability. Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for addressing these challenges. mdpi.com

Recent work has shown that even chemically incompatible operations, such as high-temperature racemization and low-temperature crystallization in a DKR process, can be effectively coupled using a continuous flow setup, leading to dramatic improvements in yield and sustainability on a large scale. semanticscholar.org The synthesis of this compound, which may involve fluorination, asymmetric catalysis, and purification, is an ideal candidate for development using a continuous flow platform to ensure a safe, efficient, and scalable industrial process.

Chemical Reactivity and Functional Group Transformations of 3,3 Difluoropiperidin 4 Amine Derivatives

Oxidative Transformations to Carboxylic Acids or Ketones

Direct oxidative transformation of the 4-amino group on the 3,3-difluoropiperidine (B1349930) core to a ketone (3,3-difluoropiperidin-4-one) is a challenging one-step process. Typically, such transformations involve multiple steps, often proceeding through a hydroxyl intermediate. A plausible synthetic route would involve the diazotization of the 4-amino group, followed by hydrolysis to yield a 4-hydroxy-3,3-difluoropiperidine derivative. Subsequent oxidation of this secondary alcohol using standard oxidizing agents (e.g., Swern or Dess-Martin oxidation) would furnish the desired ketone.

Research on related compounds supports the stability and utility of the resulting ketone. For instance, N-protected 3,3-difluoro-4,4-dihydroxypiperidine, a stable hydrate (B1144303) of the corresponding ketone, has been synthesized and identified as a valuable building block, highlighting the accessibility of the C4-oxo functionality. nih.gov The conversion to a carboxylic acid would require oxidative cleavage of the piperidine (B6355638) ring, a more drastic transformation that is not commonly pursued for this class of compounds.

Reductive Transformations to Various Piperidine Derivatives

The saturated piperidine ring of 3,3-Difluoropiperidin-4-amine is generally resistant to reduction. Therefore, reductive transformations typically target functional groups that have been introduced through derivatization of the amine functionalities.

A primary strategy is reductive amination . This powerful method can be used to introduce substituents at the piperidine nitrogen or to further functionalize the 4-amino group. chim.itpurdue.edu For example, if the 4-amino group is first converted to a ketone (3,3-difluoropiperidin-4-one) as described in the previous section, it can then react with a primary amine to form an imine intermediate, which is subsequently reduced in situ to yield a 4-(alkylamino)-3,3-difluoropiperidine derivative. Common reducing agents for this transformation are sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. purdue.eduresearchgate.net

Another key reductive transformation is the reduction of amides. If the 4-amino group is first acylated to form an amide (see Section 3.4), this amide can be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This two-step sequence provides an alternative route to N-alkylated derivatives at the 4-position.

Nucleophilic Substitution Reactions on the Piperidine Core and N-Substituents

The chemical structure of this compound features two nucleophilic nitrogen centers: the secondary amine of the piperidine ring and the primary amine at the C4 position. These sites are readily involved in nucleophilic substitution reactions.

N-Alkylation: The most common nucleophilic substitution is N-alkylation. The secondary amine in the piperidine ring can be alkylated using various alkylating agents, such as alkyl halides or tosylates, typically in the presence of a non-nucleophilic base to scavenge the acid byproduct. nih.govnih.gov Similarly, the primary 4-amino group can undergo mono- or di-alkylation, although controlling the degree of alkylation can be challenging. A more controlled method for mono-alkylation is reductive amination, as discussed previously. researchgate.net

Direct nucleophilic substitution on the difluorinated carbon of the piperidine core is generally not feasible. The carbon-fluorine bond is strong, and the saturated carbon atom is not electrophilic, making it resistant to attack by nucleophiles under standard Sₙ2 conditions. harvard.edumasterorganicchemistry.com Such transformations would require highly specialized conditions or a different reaction mechanism not typical for this scaffold.

Amide Bond Formation and Other Derivatization Strategies

The primary amino group at the 4-position of this compound is an excellent nucleophile for forming robust amide bonds, a cornerstone reaction in medicinal chemistry. luxembourg-bio.comresearchgate.net This reaction involves coupling the amine with a carboxylic acid or an activated carboxylic acid derivative. fishersci.co.uk

The direct reaction between an amine and a carboxylic acid requires high temperatures and is often inefficient. Therefore, coupling reagents are widely used to activate the carboxylic acid in situ. These reagents facilitate the formation of a highly reactive intermediate that is readily attacked by the amine. researchgate.netnih.gov Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. Additives are often included to improve yields and suppress side reactions like racemization. luxembourg-bio.com

Below is a table summarizing common coupling systems used for amide bond formation.

Coupling Reagent ClassExamplesCommon AdditivesTypical SolventsKey Features
CarbodiimidesDCC, EDC, DICHOBt, HOAtDMF, DCM, THFWidely used, cost-effective. Byproduct of DCC is a urea (B33335) precipitate. fishersci.co.uk
Phosphonium SaltsPyBOP, BOP-DMF, NMPHigh efficiency, low racemization. luxembourg-bio.com
Uronium/Aminium SaltsHATU, HBTU, TBTU-DMF, NMPVery fast reaction rates, highly effective for hindered couplings. luxembourg-bio.com

Beyond amide formation, the 4-amino group can be derivatized using other electrophiles. For example, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, while reaction with isocyanates or isothiocyanates produces ureas and thioureas, respectively.

Functionalization for Advanced Spectroscopic Probes

The this compound scaffold can be functionalized to create advanced spectroscopic probes for biological and chemical assays. This can be achieved in two primary ways: by attaching an external spectroscopic label or by utilizing the intrinsic properties of the fluorine atoms.

Attachment of Fluorogenic Labels: The primary amine at the C4 position is an ideal handle for derivatization with fluorogenic reagents. These reagents are typically non-fluorescent or weakly fluorescent but become highly fluorescent upon reaction with a primary or secondary amine. This "turn-on" property is highly desirable for sensitive detection in techniques like high-performance liquid chromatography (HPLC) or fluorescence microscopy. nih.govjascoinc.com

The table below lists common fluorogenic derivatizing agents for primary amines.

Reagent AbbreviationFull NameExcitation Max (nm)Emission Max (nm)
NBD-F4-Fluoro-7-nitro-2,1,3-benzoxadiazole~470~530
OPAo-Phthalaldehyde (requires a thiol)~340~450
FMOC-Cl9-Fluorenylmethyl chloroformate~266~305
Phanquinone4,7-Phenanthroline-5,6-dione--

Data compiled from references researchgate.net, nih.gov, and jascoinc.com. Wavelengths are approximate and can vary with solvent and conjugation.

¹⁹F NMR Probes: The gem-difluoro group on the piperidine ring serves as an intrinsic spectroscopic probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the fluorine atoms is highly sensitive to the local chemical environment. When a molecule containing this scaffold binds to a biological target such as a protein, changes in the conformation and electronic environment can lead to detectable shifts in the ¹⁹F NMR spectrum. This allows for deuterium-free, background-free analysis of molecular interactions, making derivatives of 3,3-difluoropiperidine potential ¹⁹F NMR probes. nih.gov

Applications As Versatile Building Blocks in Chemical Synthesis and Research

Role in the Design and Construction of Complex Organic Molecules

3,3-Difluoropiperidin-4-amine serves as a versatile building block in the synthesis of intricate organic molecules, particularly in the realm of pharmaceutical and agrochemical research. The piperidine (B6355638) moiety is a prevalent scaffold in numerous biologically active compounds, and the introduction of a gem-difluoro group at the 3-position provides a strategic modification to fine-tune molecular properties. The primary amine at the 4-position offers a convenient handle for a variety of chemical transformations, allowing for its seamless integration into larger molecular frameworks through reactions such as amidation, reductive amination, and N-arylation.

The utility of this building block is exemplified in the synthesis of potent and selective inhibitors of various biological targets. For instance, the incorporation of the 3,3-difluoropiperidine (B1349930) motif has been instrumental in the development of novel therapeutic agents. Its rigid structure can help to lock in a bioactive conformation, leading to enhanced binding affinity for the target protein. Furthermore, the presence of the fluorine atoms can introduce favorable interactions within the binding pocket, such as orthogonal multipolar C-F···C=O interactions or hydrogen bonds with the protein backbone.

Modulation of Molecular Properties via Fluorine Incorporation

The introduction of a gem-difluoro group at the 3-position of the piperidin-4-amine scaffold has a profound impact on several key molecular properties. These modifications are critical for the rational design of molecules with optimized pharmacological profiles.

The presence of the two fluorine atoms at the 3-position significantly influences the conformational preferences of the piperidine ring. In many instances, fluorinated piperidines exhibit a preference for an axial orientation of the fluorine substituent, a phenomenon attributed to a combination of stereoelectronic effects, including hyperconjugation and gauche effects. This conformational locking can reduce the entropic penalty upon binding to a biological target, thereby enhancing binding affinity. The rigidification of the piperidine ring also provides a more defined three-dimensional structure, which is crucial for establishing clear structure-activity relationships (SAR).

Table 1: Conformational Preferences of Fluorinated Piperidines
CompoundDominant ConformerKey Stabilizing Interactions
3-Fluoropiperidine (B1141850)Axial fluorineGauche effect, hyperconjugation
3,3-DifluoropiperidineChair conformation with significant puckeringMinimization of dipole-dipole repulsions

The high electronegativity of fluorine atoms leads to a significant polarization of the C-F bonds, creating a localized area of negative electrostatic potential around the fluorine atoms and a corresponding area of positive potential on the adjacent carbon atom. This alteration in the electronic landscape of the molecule can influence non-covalent interactions with biological targets. The electron-withdrawing nature of the gem-difluoro group can also impact the charge distribution on the neighboring 4-amino group, influencing its hydrogen bonding capabilities and basicity. Molecular electrostatic potential (MEP) maps are a valuable tool for visualizing these changes and predicting potential intermolecular interactions.

The introduction of electron-withdrawing fluorine atoms in proximity to the amino group leads to a decrease in its basicity, as reflected by a lower pKa value. This modulation of basicity is a critical parameter in drug design, as it can affect a molecule's solubility, membrane permeability, and potential for off-target interactions, such as binding to hERG channels. While the basicity is reduced, the 4-amino group remains a competent hydrogen bond donor. The fluorine atoms themselves can act as weak hydrogen bond acceptors, potentially forming intramolecular or intermolecular hydrogen bonds that can influence conformation and binding.

Table 2: Comparison of pKa Values for Piperidine Derivatives
CompoundpKa
Piperidin-4-amine~9.8
This compound (Estimated)~7.5 - 8.5

One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. By replacing metabolically labile C-H bonds with C-F bonds, the metabolic "soft spots" of a molecule can be blocked, leading to a longer in vivo half-life and improved pharmacokinetic profile.

The introduction of fluorine also increases the lipophilicity of a molecule, which is often quantified by the logarithm of the octanol-water partition coefficient (LogP). Increased lipophilicity can enhance membrane permeability and oral bioavailability. However, excessive lipophilicity can lead to poor solubility and increased off-target toxicity, necessitating a careful balance.

Table 3: Physicochemical Properties of Fluorinated vs. Non-fluorinated Analogs
PropertyNon-fluorinated AnalogFluorinated Analog (with 3,3-difluoropiperidine)
Metabolic Stability (in vitro)LowerHigher
Lipophilicity (LogP)LowerHigher

The culmination of the aforementioned effects often leads to an optimization of the binding affinity and selectivity of a drug candidate for its biological target. The rigidified conformation, altered electronic properties, and potential for novel interactions conferred by the this compound moiety can result in a more potent and selective molecule. For example, the incorporation of this building block has been shown to improve the potency of an apelin receptor agonist from an EC50 of 162 nM to 6.5 nM. ossila.com Furthermore, its presence has been associated with a 1600-fold enhancement in selectivity for estrogen-positive breast cancer cells. ossila.com These improvements are a direct result of the unique stereoelectronic properties of the fluorinated piperidine ring, which can lead to a more favorable interaction with the target's binding site.

Strategic Use in Scaffold Decoration and Diversity-Oriented Synthesis

The strategic incorporation of fluorine into molecular scaffolds is a well-established method in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. This compound serves as a valuable building block in this context, enabling the precise introduction of a gem-difluoro motif onto a six-membered heterocyclic ring. This specific structural element is utilized in both scaffold decoration—the modification of a known active molecule to improve its properties—and diversity-oriented synthesis (DOS), a strategy aimed at creating structurally diverse compound libraries for high-throughput screening.

The chemical reactivity of the amine group allows for straightforward attachment to various molecular scaffolds via amination or amidation reactions. The presence of the 3,3-difluoro group imparts unique conformational constraints and electronic properties to the piperidine ring. The strong electron-withdrawing nature of the fluorine atoms lowers the basicity (pKa) of the piperidine nitrogen, which can be crucial for modulating interactions with biological targets and improving pharmacokinetic profiles.

Research has demonstrated the significant impact of incorporating the 3,3-difluoropiperidine moiety. For instance, its integration into an apelin receptor agonist scaffold led to a dramatic improvement in potency, with the effective concentration (EC50) dropping from 162 nM to 6.5 nM. In another example, the use of this building block was critical in the development of potent antagonists for the Very Late Antigen-4 (VLA-4), showcasing its role in creating high-affinity ligands. These examples underscore the utility of 3,3-difluoropiperidine derivatives in decorating existing scaffolds to achieve substantial gains in biological activity and selectivity.

In diversity-oriented synthesis, building blocks like this compound are employed to generate libraries of novel, three-dimensional molecules. The defined stereochemistry and conformational rigidity of the fluorinated ring system help to explore chemical space more effectively than with simpler, more flexible building blocks, increasing the probability of discovering novel hits in screening campaigns.

Application AreaExample Scaffold/TargetObserved Improvement with 3,3-Difluoropiperidine MoietyReference
Scaffold DecorationApelin Receptor AgonistPotency (EC50) improved from 162 nM to 6.5 nM.
Scaffold DecorationEstrogen ReceptorEnhanced selectivity for estrogen-positive breast cancer by 1600-fold.
Scaffold DecorationVery Late Antigen-4 (VLA-4) AntagonistKey component in the highly potent and orally active antagonist MK-0617.
Diversity-Oriented SynthesisFragment LibrariesProvides Fsp3-rich, conformationally restricted fragments for screening.

Development of Fluorinated Probes for Spectroscopic Analysis (e.g., 19F NMR)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerful tool in chemical biology and drug discovery for studying molecular interactions, conformational changes, and enzymatic activity. The utility of ¹⁹F NMR stems from several advantageous properties of the ¹⁹F nucleus: it has a high gyromagnetic ratio, a spin of ½, and 100% natural abundance, leading to high detection sensitivity comparable to that of protons (¹H). Crucially, fluorine is virtually absent in biological systems, resulting in background-free spectra where the only signals observed are from the introduced fluorinated probe.

The 3,3-difluoropiperidine moiety, as found in this compound, is an excellent reporter group for ¹⁹F NMR-based assays. The two fluorine atoms are chemically equivalent in a symmetrical environment but can become non-equivalent depending on the molecular context, providing a rich source of information. The ¹⁹F chemical shift is exceptionally sensitive to the local electronic environment. When a molecule containing this moiety binds to a biological target such as a protein, changes in conformation, solvent exposure, or proximity to other functional groups can induce a significant and measurable change in the ¹⁹F chemical shift.

This sensitivity allows researchers to:

Detect Binding Events: A change in the ¹⁹F NMR signal upon the addition of a target protein confirms a binding interaction.

Quantify Binding Affinity: By titrating a target protein, one can measure the dissociation constant (Kd) of the interaction.

Screen for Ligands: In competitive binding assays, the displacement of a ¹⁹F-labeled probe by a non-fluorinated compound can be monitored by observing the change in the probe's ¹⁹F signal.

Study Conformation: The ¹⁹F signal can provide insights into the conformational state of the molecule in its free and bound forms.

An important advantage of using building blocks like 3,3-difluoropiperidine is that functionalization with this group can be used to create ¹⁹F NMR probes without the need for deuterated solvents or internal standards, simplifying experimental setups. The gem-difluoro group provides a strong, sharp signal, making

Analytical and Characterization Techniques in Research on 3,3 Difluoropiperidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 3,3-Difluoropiperidin-4-amine, providing detailed information about the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is utilized to identify the different proton environments within the this compound molecule. The piperidine (B6355638) ring contains several protons whose chemical shifts and coupling patterns are influenced by adjacent substituents, including the electronegative fluorine atoms and the amine group.

The spectrum typically reveals distinct signals for the protons at positions C2, C4, C5, and C6 of the piperidine ring. The proton at C4, being attached to the same carbon as the amine group, exhibits a characteristic chemical shift. The geminal difluoro substitution at C3 significantly affects the signals of adjacent protons, particularly those at C2 and C4, often causing complex splitting patterns due to proton-fluorine (H-F) coupling. The protons on the nitrogen of the piperidine ring and the primary amine also produce signals, although their chemical shifts can be broad and variable depending on the solvent and concentration.

Table 1: Representative ¹H NMR Spectral Data for a 3,3-Difluoropiperidine (B1349930) Scaffold

Proton Position Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-2 2.8 - 3.2 ddd (doublet of doublet of doublets) JH-H, JH-F
H-4 3.0 - 3.4 m (multiplet) JH-H, JH-F
H-5 1.7 - 2.1 m JH-H
H-6 2.6 - 3.0 m JH-H
NH (ring) Variable (broad) s (singlet) N/A

Note: The exact chemical shifts and coupling constants can vary based on the solvent, pH, and specific N-substituents on the piperidine ring.

¹⁹F NMR spectroscopy is a highly sensitive and powerful technique for characterizing fluorinated molecules like this compound. rsc.org It provides direct information about the fluorine atoms within the molecule. ossila.com Since the two fluorine atoms at the C3 position are geminal, they are chemically equivalent unless the ring is conformationally locked in a chiral environment, which could potentially make them diastereotopic.

Table 2: Expected ¹⁹F NMR Data and Conformational Implications

Parameter Typical Value Interpretation
Chemical Shift (δ, ppm) -90 to -120 Confirms the presence of aliphatic gem-difluoride
2JF-F (geminal coupling) ~240-260 Hz Characteristic for geminal fluorine atoms on a cyclohexane-like ring
3JF-Hax ~20-30 Hz Coupling to an axial proton on an adjacent carbon

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is a fundamental technique used to determine the molecular weight of this compound and assess its purity. chemicalbook.com Techniques such as Electrospray Ionization (ESI) are commonly employed for this type of molecule. In ESI-MS, the analyte is typically observed as the protonated molecular ion [M+H]⁺.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. rsc.org By comparing the experimentally measured mass to the calculated mass for the chemical formula (C₅H₁₀F₂N₂), the identity of the compound can be unequivocally confirmed. MS is also a sensitive tool for detecting impurities, which would appear as additional ions in the mass spectrum.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of this compound. chemicalbook.com Reversed-phase HPLC (RP-HPLC), using a C18 column, is typically used to separate the target compound from non-polar and polar impurities. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Since the C4 position of this compound is a stereocenter, the compound can exist as a pair of enantiomers. Determining the enantiomeric excess (e.e.) is critical, especially for pharmaceutical applications. This is achieved using chiral HPLC. nih.gov There are two common approaches:

Chiral Stationary Phase (CSP): The racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the CSP, leading to different retention times and thus separation. nih.gov

Pre-column Derivatization: The amine is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. researchgate.net

The ratio of the peak areas for the two enantiomers (or diastereomers) allows for the precise calculation of the enantiomeric excess. nih.gov

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, this technique can provide precise data on bond lengths, bond angles, and torsional angles. acs.org

Crucially, if a suitable single crystal of one of the enantiomers (often as a salt with a chiral acid) can be grown, X-ray crystallography can be used to determine its absolute stereochemistry (R or S configuration at the C4 center). acs.org This is an unambiguous method that provides a complete picture of the molecule's conformation in the crystal lattice, including the chair conformation of the piperidine ring and the relative orientations of the substituents. nih.gov This structural information is invaluable for understanding structure-activity relationships (SAR) and for rational drug design.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Stereoselective Methodologies

The precise control of stereochemistry is critical in drug design, as different enantiomers and diastereomers of a molecule can exhibit vastly different biological activities. For 3,3-Difluoropiperidin-4-amine, which possesses a stereocenter at the C4 position, the development of efficient stereoselective synthetic methods is a primary research focus. Current strategies often yield racemic mixtures or require challenging chiral separations. Future methodologies are aimed at the direct synthesis of enantiomerically pure forms.

Recent breakthroughs in the synthesis of related fluorinated piperidines highlight the potential for new approaches. For instance, rhodium-catalyzed reductive transamination has been successfully employed for the asymmetric synthesis of chiral fluoropiperidines from simple pyridinium (B92312) salts, achieving excellent diastereo- and enantioselectivities. dicp.ac.cn Another promising strategy involves a dearomatization-hydrogenation process that yields all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov These methods overcome many limitations of traditional multi-step syntheses. dicp.ac.cnnih.gov

Furthermore, strategies for creating enantioenriched fluorinated piperidines have been developed using chiral auxiliaries. An oxazolidine-substituted pyridine (B92270) can be hydrogenated in a diastereoselective manner, followed by cleavage of the auxiliary to yield the desired enantioenriched piperidine (B6355638). acs.orgnih.gov The application and refinement of these catalytic and auxiliary-based methods will be instrumental in accessing specific stereoisomers of this compound, enabling more precise investigations into their structure-activity relationships.

Table 1: Comparison of Emerging Stereoselective Methodologies for Fluorinated Piperidines
MethodologyCatalyst/ReagentKey AdvantagesPotential Application for this compoundReference
Asymmetric Reductive TransaminationRhodium Catalyst, Formic AcidExcellent diastereo- and enantio-selectivities; avoids chiral catalysts and H2 gas.Direct synthesis of specific enantiomers from a corresponding difluoropyridinium salt precursor. dicp.ac.cn
Dearomatization-HydrogenationRhodium CatalystHighly diastereoselective formation of all-cis products.Control of the relative stereochemistry between the amine and other potential substituents on the piperidine ring. nih.gov
Chiral Auxiliary-Assisted HydrogenationPalladium Catalyst, Oxazolidine AuxiliaryHigh enantiomeric ratios (e.g., 95:5 e.r.).Synthesis of enantioenriched this compound by attaching a chiral auxiliary to a pyridine precursor. acs.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

Exploration of New Catalytic Systems for Fluorination and Derivatization

The development of novel catalytic systems is crucial for both the introduction of fluorine atoms onto the piperidine ring and the subsequent derivatization of the amino group. Traditional fluorination methods often require harsh conditions or hazardous reagents. Modern research focuses on transition-metal-catalyzed and photocatalytic approaches that offer milder conditions and greater selectivity. beilstein-journals.org

For the synthesis of fluorinated piperidines, palladium-catalyzed hydrogenation of fluoropyridines has proven to be a robust method. acs.orgnih.gov The combination of a palladium catalyst with a Brønsted acid can selectively reduce the pyridine ring while minimizing unwanted hydrodefluorination. acs.orgnih.gov Similarly, iridium-based photocatalysts have been used for the construction of tetrafluorinated piperidines from nitrones under visible light, showcasing the potential of photoredox catalysis in this field. nih.gov

For derivatization, new catalytic methods can enable the functionalization of the C4-amino group of this compound with a wide range of substituents. Pre-column derivatization techniques, while often used for analytical purposes, demonstrate the reactivity of amine groups with reagents like 4-chloro-7-nitrobenzofurazane (NBD-Cl) and para-toluene sulfonyl chloride (PTSC), which can be adapted for synthetic applications. mdpi.comresearchgate.net The exploration of copper and other transition metals continues to yield new methods for C-N bond formation, expanding the toolkit for creating diverse libraries of amine derivatives. beilstein-journals.org

Expanding the Scope of Green Chemical Synthesis for Fluorinated Amines

The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of fluorinated amines, including this compound, is an active area for the application of these principles. dovepress.com

A key focus is the replacement of traditional, hazardous deoxyfluorination reagents like diethylaminosulfur trifluoride (DAST). nih.govacs.org Researchers are developing greener alternatives, including reagents derived from sulfur hexafluoride (SF6), which is a potent greenhouse gas. nih.govacs.org Valorizing SF6 as a fluorine source represents a significant advance in sustainable chemistry. acs.org Additionally, the use of benign C1 sources such as carbon dioxide (CO2) and carbon disulfide (CS2) to synthesize carbamoyl (B1232498) fluorides and thiocarbamoyl fluorides provides a greener pathway to fluorinated amine precursors. nih.gov

Solvent-free reaction conditions are another hallmark of green chemistry. Mechanochemical synthesis, which involves the manual or mechanical grinding of solid reagents, has been successfully applied to produce fluorinated imines in short reaction times with high yields and without the need for solvents. mdpi.com Adopting such methodologies for the synthesis and derivatization of this compound could significantly reduce the environmental impact of its production.

Table 2: Green Chemistry Approaches for Fluorinated Amine Synthesis
Green Chemistry PrincipleApproachExampleEnvironmental BenefitReference
Safer ReagentsReplacement of hazardous deoxyfluorination agents.Using SF6-derived reagents instead of DAST.Avoids highly toxic and corrosive chemicals; valorizes a greenhouse gas. nih.govacs.org
Atom Economy / Use of Renewable FeedstocksUse of benign C1 sources.Synthesizing carbamoyl fluorides from amines and CO2.Utilizes an abundant and non-toxic C1 source. nih.gov
Pollution PreventionSolvent-free synthesis.Mechanochemical grinding of aldehydes and amines to form imines.Eliminates solvent waste, reduces energy consumption, and simplifies purification. mdpi.com

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry provides powerful tools for understanding the intricate relationship between the three-dimensional structure of a molecule and its chemical reactivity and biological function. For fluorinated piperidines like this compound, advanced computational modeling is essential for rational design.

Density Functional Theory (DFT) calculations have been instrumental in elucidating the conformational behavior of fluorinated piperidines. nih.gov These studies have systematically investigated the forces—including charge-dipole interactions, hyperconjugation, and steric factors—that determine whether a fluorine substituent prefers an axial or equatorial position on the piperidine ring. nih.govresearchgate.net This conformational preference is critical as it directly impacts how the molecule interacts with its biological target.

Computational models can also predict reactivity. Studies on related piperidine systems have shown strong correlations between computationally derived electronic properties, such as the SOMO-LUMO energy gap, and experimentally measured reaction rates and redox potentials. nih.govsemanticscholar.org By performing virtual screening and ab initio calculations, it is possible to predict the stability and reactivity of novel derivatives of this compound before they are synthesized in the lab. nih.govsemanticscholar.org This predictive power helps to prioritize the most promising candidates for synthesis, saving significant time and resources in the drug discovery process.

Q & A

Basic: What are the standard synthetic routes for preparing 3,3-Difluoropiperidin-4-amine, and what are the critical reaction parameters?

Answer:
The synthesis of this compound typically involves fluorination of a piperidine precursor. A common approach is nucleophilic substitution using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. For example, starting from 4-aminopiperidin-3-one, fluorination at the 3-position can introduce difluorine groups. Key parameters include:

  • Temperature control : Reactions often require low temperatures (−20°C to 0°C) to avoid side reactions like over-fluorination or ring-opening .
  • Solvent selection : Anhydrous solvents (e.g., dichloromethane or THF) are critical to prevent hydrolysis of fluorinating agents .
  • Purification : Column chromatography or recrystallization ensures high purity, as residual fluorinating agents can interfere with downstream applications .

Advanced: How can researchers optimize fluorination steps to improve yield and purity?

Answer:
Optimization strategies include:

  • Catalyst screening : Lewis acids like BF₃·Et₂O can enhance fluorination efficiency by stabilizing reactive intermediates .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity, particularly for sterically hindered piperidine derivatives .
  • In-situ monitoring : Techniques like ¹⁹F NMR track fluorination progress and identify byproducts, enabling real-time adjustments .
  • Post-fluorination stabilization : Protecting the 4-amino group with Boc (tert-butyloxycarbonyl) prevents unwanted side reactions during fluorination .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirms the piperidine ring structure and substituents. The 3,3-difluoro group appears as a triplet (²J₃-F = ~20 Hz) in ¹⁹F NMR .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₅H₁₀F₂N₂: m/z 147.0835) and detects impurities .
  • IR spectroscopy : Identifies NH₂ stretching (~3350 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Advanced: What computational methods predict the reactivity and stability of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates energy barriers for fluorination steps and predicts regioselectivity .
  • Molecular Dynamics (MD) : Simulates solvent effects on conformation; polar solvents stabilize the chair conformation of the piperidine ring .
  • 3D-QSAR modeling : Relates structural features (e.g., fluorine electronegativity) to biological activity, guiding drug design .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:

  • Drug discovery : Serves as a scaffold for kinase inhibitors and GPCR modulators due to its rigid, fluorinated structure .
  • Proteolysis-targeting chimeras (PROTACs) : The 4-amino group facilitates linker attachment for targeted protein degradation .
  • Metabolic stability studies : Fluorination reduces metabolic oxidation, enhancing pharmacokinetic profiles .

Advanced: How do structural modifications at the 4-amino position influence biological activity?

Answer:

  • Acylation : Introducing acetyl or sulfonyl groups modulates lipophilicity and blood-brain barrier penetration .
  • Heterocyclic substitutions : Replacing the amine with a pyridine ring (e.g., 4-aminopyridine derivatives) alters binding affinity to enzymes like acetylcholinesterase .
  • Chiral resolution : Enantiomers of 3,3-difluoropiperidine derivatives show divergent activity in receptor binding assays, necessitating asymmetric synthesis .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of volatile fluorinated intermediates .
  • Waste disposal : Neutralize residual fluorinating agents with aqueous bicarbonate before disposal .

Advanced: How can researchers resolve contradictory stereochemical data in synthesis?

Answer:

  • X-ray crystallography : Provides definitive stereochemical assignments for crystalline intermediates .
  • Chiral HPLC : Separates enantiomers and quantifies enantiomeric excess (ee) .
  • Dynamic NMR : Detects conformational exchange in solution, explaining discrepancies between solid-state and solution-phase data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.